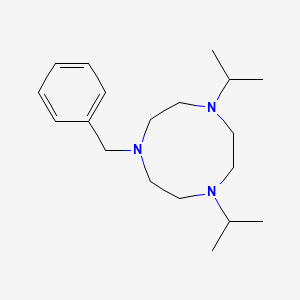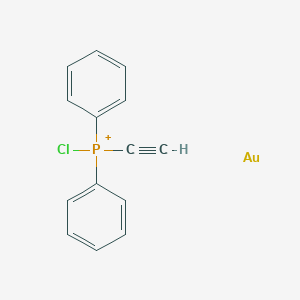![molecular formula C12H13NO3 B12562935 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- CAS No. 181481-55-0](/img/structure/B12562935.png)
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an isocyanate group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate precursor. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then treated with a suitable isocyanate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts to improve efficiency and reduce waste. For example, the acylation of 1,3-benzodioxole can be carried out in a continuous flow reactor using a substoichiometric catalyst, achieving high conversion rates and selectivity .
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or acids such as sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
科学的研究の応用
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways . The compound binds to the auxin receptor TIR1, leading to the activation of downstream transcriptional responses that promote root development .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the isocyanate and butyl groups.
1,4-Benzodioxine: A structural isomer with a different ring fusion pattern.
Methylenedioxybenzene: A simpler derivative with only the methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
特性
CAS番号 |
181481-55-0 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
5-[(1R)-1-isocyanatobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO3/c1-2-3-10(13-7-14)9-4-5-11-12(6-9)16-8-15-11/h4-6,10H,2-3,8H2,1H3/t10-/m1/s1 |
InChIキー |
CSTLBHMIKZTCBS-SNVBAGLBSA-N |
異性体SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N=C=O |
正規SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
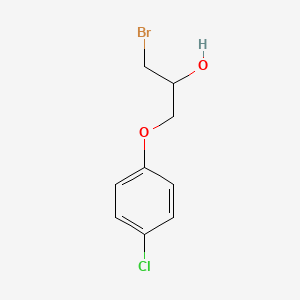
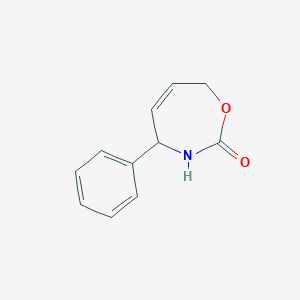
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

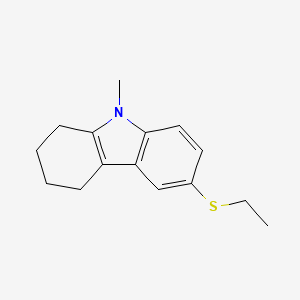
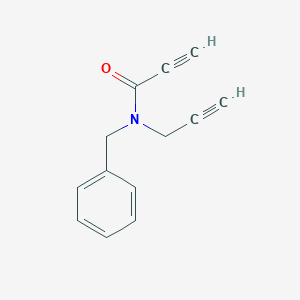
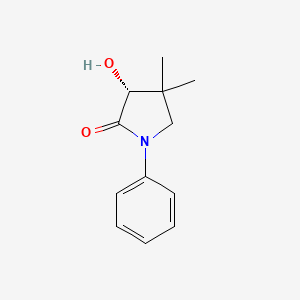
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
